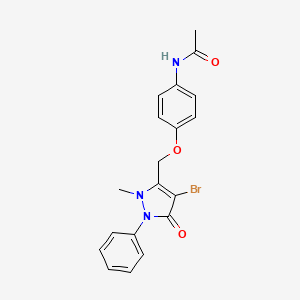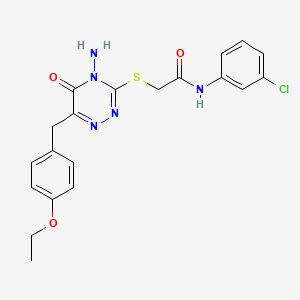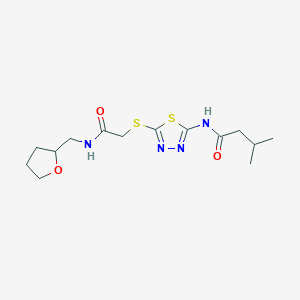
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide is a useful research compound. Its molecular formula is C19H18BrN3O3 and its molecular weight is 416.275. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been studied for their potential as antimicrobial agents. The presence of a bromophenyl group in the compound could enhance its antimicrobial efficacy. These compounds can act by blocking the biosynthesis of bacterial lipids or through other mechanisms to combat various bacterial species .
Antiproliferative Agents
The compound’s structure indicates that it may have antiproliferative properties, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). This application is crucial in the development of new cancer treatments, especially for drug-resistant strains .
Antitumor Activity
Similar to its antiproliferative potential, the compound could be used in the study of antitumor activities. Thiazole derivatives have shown promise in this area, and the compound could be a candidate for further research into its efficacy against various tumor types .
Molecular Docking Studies
The compound could be used in molecular docking studies to understand its binding mode with various receptors. This is important for rational drug design, allowing researchers to predict how the compound interacts with biological targets .
Antifungal Applications
Thiazole derivatives are known for their antifungal properties. The compound could be explored for its effectiveness against fungal species, which is significant in the treatment of fungal infections .
Neuroprotective Effects
Given the biological activity of thiazole compounds, there is potential for the compound to have neuroprotective effects. This could be relevant in the treatment of neurodegenerative diseases or in protecting neuronal cells from damage .
Antioxidant Properties
The compound may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells. This application could be relevant in the context of aging and chronic diseases .
Synthesis of Novel Compounds
Lastly, the compound could serve as a starting point for the synthesis of a variety of novel compounds with potential medicinal applications. Its structure allows for modifications that could lead to the discovery of new drugs with improved efficacy and reduced side effects .
Eigenschaften
IUPAC Name |
N-[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13(24)21-14-8-10-16(11-9-14)26-12-17-18(20)19(25)23(22(17)2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSFQHEGIVTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2946024.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2946025.png)
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)
![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)




![2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B2946042.png)

![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)
![2-(3-Cyano-6-methyl-4-thiophen-2-yl-5,6,7,8-tetrahydro-[1,6]naphthyridin-2-ylsulfanyl)-N-(3,4-dimethoxy-phenyl)-acetamide](/img/structure/B2946045.png)